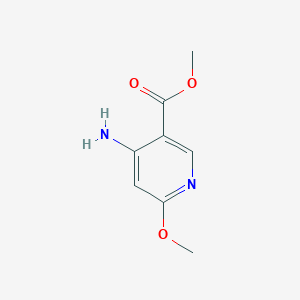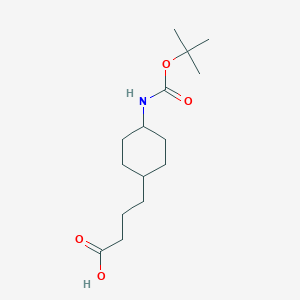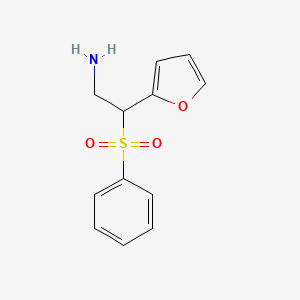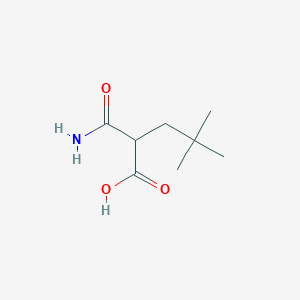
4-Amino-6-methoxy-nicotinic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-6-methoxynicotinate: is an organic compound with the molecular formula C₈H₁₀N₂O₃ It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the 4-position and a methoxy group at the 6-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-6-methoxynicotinate typically involves multiple steps. One common method includes the following steps:
Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.
Amination: Introduction of the amino group at the 4-position through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods: Industrial production of Methyl 4-amino-6-methoxynicotinate may involve the use of advanced techniques such as microwave-assisted synthesis and flow reaction technologies to enhance reaction efficiency and product yield. These methods allow for better control over reaction conditions, leading to higher purity and regioselectivity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 4-amino-6-methoxynicotinate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.
Major Products:
- Oxidation products include oxides and hydroxylated derivatives.
- Reduction products include amines and alcohols.
- Substitution products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-6-methoxynicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Wirkmechanismus
The mechanism of action of Methyl 4-amino-6-methoxynicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Methyl 6-methoxynicotinate: Similar structure but with the methoxy group at the 6-position.
Methyl 4-amino-3-methoxynicotinate: Similar structure but with the methoxy group at the 3-position.
Methyl 2-amino-6-methoxynicotinate: Similar structure but with the amino group at the 2-position.
Uniqueness: Methyl 4-amino-6-methoxynicotinate is unique due to the specific positioning of the amino and methoxy groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique arrangement allows for specific interactions with molecular targets, making it valuable for targeted research and applications .
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
methyl 4-amino-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-12-7-3-6(9)5(4-10-7)8(11)13-2/h3-4H,1-2H3,(H2,9,10) |
InChI-Schlüssel |
DZPUKKKJYDAHCE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C(=C1)N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-[(Naphthalen-2-yloxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B11728726.png)



![Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B11728767.png)


![1-(2,2-difluoroethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728786.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11728792.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728813.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728820.png)
